molecular formula C10H16Si B8786497 Trimethyl(M-tolyl)silane CAS No. 3728-44-7

Trimethyl(M-tolyl)silane

Cat. No.: B8786497
CAS No.: 3728-44-7
M. Wt: 164.32 g/mol
InChI Key: OVMFTFDFVZRFJD-UHFFFAOYSA-N
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Description

Trimethyl(M-tolyl)silane, also known as trimethyl(4-methylphenyl)silane, is an organosilicon compound with the molecular formula C10H16Si. It is a clear, colorless liquid that is not miscible with water. This compound is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl(M-tolyl)silane can be synthesized through the reaction of chloro-trimethyl-silane with 4-methylphenyl magnesium bromide. The reaction typically occurs in an anhydrous environment to prevent the hydrolysis of the reactants. The reaction is as follows:

Cl-Si(CH3)3+C6H4CH3MgBrC6H4CH3Si(CH3)3+MgBrCl\text{Cl-Si(CH}_3\text{)}_3 + \text{C}_6\text{H}_4\text{CH}_3\text{MgBr} \rightarrow \text{C}_6\text{H}_4\text{CH}_3\text{Si(CH}_3\text{)}_3 + \text{MgBrCl} Cl-Si(CH3​)3​+C6​H4​CH3​MgBr→C6​H4​CH3​Si(CH3​)3​+MgBrCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for higher yields and purity, often involving distillation and purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(M-tolyl)silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can act as a reducing agent in certain reactions.

    Substitution: The methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Various reduced silicon-containing compounds.

    Substitution: Halogenated silanes.

Scientific Research Applications

Trimethyl(M-tolyl)silane is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.

    Biology: It is used in the synthesis of biologically active molecules.

    Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.

    Industry: It is used in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of trimethyl(M-tolyl)silane involves the electron-releasing strength of the carbon-silicon bond, which stabilizes positive charges through hyperconjugation. This property makes it a useful reagent in electrophilic substitution reactions, where it can stabilize carbocations and facilitate the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: Similar in structure but lacks the methylphenyl group.

    Triethylsilane: Contains ethyl groups instead of methyl groups.

    Triphenylsilane: Contains phenyl groups instead of methyl groups.

Uniqueness

Trimethyl(M-tolyl)silane is unique due to the presence of the methylphenyl group, which imparts different reactivity and properties compared to other silanes. This makes it particularly useful in specific synthetic applications where the methylphenyl group is required.

Properties

CAS No.

3728-44-7

Molecular Formula

C10H16Si

Molecular Weight

164.32 g/mol

IUPAC Name

trimethyl-(3-methylphenyl)silane

InChI

InChI=1S/C10H16Si/c1-9-6-5-7-10(8-9)11(2,3)4/h5-8H,1-4H3

InChI Key

OVMFTFDFVZRFJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of m-chlorotoluene (25.3 g, 0.20 mol), 1,2-dibromoethane (2.18 g, 11.6 mmol) and THF (40 cm3) was added to magnesium turnings (5.35 g, 0.22 mol). The mixture was heated under reflux in an atmosphere of argon for 4 h, after which the heating bath was removed and trimethylchlorosilane (23.9 g, 0.22 mol) was added so that gently reflux was maintained. The mixture was stirred for another 30 min and then separated between 5% NaHCO3 (100 cm3) and dichloromethane (3×100 cm3). The organic extract was washed with brine and dried (MgSO4). The solvent was removed under reduced pressure affording the title compound (29.4 g, 89%) as a pale yellow liquid, which was used without purification in the next reaction. All spectroscopic data were identical to those reported in the literature (Eisenhut et al., ibid).
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
5.35 g
Type
reactant
Reaction Step One
Quantity
2.18 g
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
23.9 g
Type
reactant
Reaction Step Two
Yield
89%

Synthesis routes and methods II

Procedure details

A solution of m-chlorotoluene (12.66 g, 0.100 mol) and 1,2-dibromoethane (0.5 ml) in THF (20 ml) was added to magnesium turnings (2.67 g, 0.110 mol). The mixture was heated under reflux for 4 h, after which the heating bath was removed and trimethylchlorosilane (11.08 g, 0.102 mol) was added so that gentle reflux was maintained. The mixture was stirred for another 0.5 h and 5% NaHCO3 (100 ml) was then added. The resulting mixture was extracted with CH2Cl2 (3×50 ml), the organic phase was washed with brine and dried (MgSO4). Filtration and evaporation provided 15.05g (92%) of 36 as a pale yellow liquid. Spectroscopic data were identical to those previously reported in the literature.40
Quantity
12.66 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
2.67 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
11.08 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Yield
92%

Synthesis routes and methods III

Procedure details

A mixture of 9.2 g (50 mmol) of 3-bromo-toluene and 5.84 g (50 mmol) of chlorotrimethylsilane in 100 ml of dry ether are added dropwise to 1.2 g (50 mmol) of magnesium turnings in a few milliliters of ether, some crystals of iodine are added to start the reaction. The reaction mixture is refluxed for 20 hours after the end of the addition and then poured into a saturated solution of ammonium chloride (200 ml). The aqueous solution is further extracted with ether, the ethereal extracts are combined, dried over sodium sulfate, filtered and concentrated under reduced pressure to afford 4.4 g of a yellowish liquid. Flash chromatography ona silica gel column and elution with petroleum ether give 2.3 g (30%) of the expected 1-methyl-3-trimethylsilyl-benzene as a colorless liquid.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
5.84 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four

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